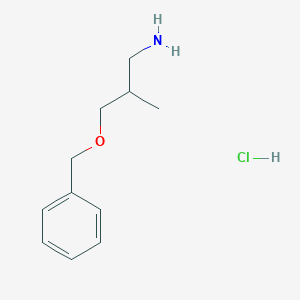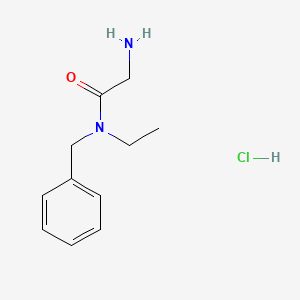![molecular formula C56H41N3 B1522081 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine CAS No. 1073183-32-0](/img/structure/B1522081.png)
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine
Übersicht
Beschreibung
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine”, also known as NPB or NPD, has been used intensively in OLEDs and other organic electronic devices such as polymer photovoltaics (OPV) and perovskite solar cells for its outstanding hole transport capability .
Molecular Structure Analysis
The molecular formula of “4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is C44H32N2 . It has a high HOMO level and its molecular weight is 588.74 .
Chemical Reactions Analysis
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is used in OLEDs where it confines the reductant holes that did not recombine with the electrons in the emitting zone . The effects of dopants on the hole-transporting properties of NPB were studied by the time-of-flight technique and admittance spectroscopy .
Physical And Chemical Properties Analysis
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” is a solid with a pale yellow color . It has a melting point of 275-280°C . The HOMO and LUMO energy levels are 5.5 eV and 2.4 eV respectively .
Wissenschaftliche Forschungsanwendungen
Electron Transport in Organic Compounds
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine demonstrates electron transporting abilities in organic compounds. Naphthylamine-based hole transporters show significant electron mobilities, useful in organic light-emitting diode (OLED) applications. A study conducted by Tse, Kwok, and So (2006) found that NPB and similar compounds can function as efficient electron transport materials (Tse, Kwok, & So, 2006).
Hole-Transporting Materials for OLEDs
This compound is effective as a hole-transporting material in OLEDs. Zhang et al. (2004) synthesized novel hole-transporting molecules containing 1,4-bis(carbazolyl)benzene, demonstrating their suitability for organic electroluminescent devices (Zhang et al., 2004).
Enhancing Blue Light Emission
The compound is instrumental in the development of blue light-emitting diodes (LEDs). Troadec, Vériot, and Moliton (2002) explored the use of naphthylamine-based molecules in multilayer structures to improve the performance of blue LEDs (Troadec, Vériot, & Moliton, 2002).
White Organic Light-Emitting Diodes
Wang et al. (2007) demonstrated the application of this compound in creating efficient white organic light-emitting diodes. Their research highlights the compound's ability to generate white light in OLEDs with high efficiency (Wang et al., 2007).
Development of Pyridylamine for Electroluminescent Devices
Research by Chen et al. (2001) on new pyridylamine, which includes derivatives of naphthylamine, reveals its suitability as an emitting layer in electroluminescent devices, showing potential for enhanced blue color emission (Chen et al., 2001).
Safety And Hazards
Zukünftige Richtungen
“4,4’-Bis[N-(1-naphthyl)-N-phenylamino]-4’'-phenyltriphenylamine” has immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . Its use in OLEDs and other organic electronic devices is expected to continue and expand in the future .
Eigenschaften
IUPAC Name |
4-N-naphthalen-1-yl-1-N-[4-(N-naphthalen-1-ylanilino)phenyl]-4-N-phenyl-1-N-(4-phenylphenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H41N3/c1-4-16-42(17-5-1)43-30-32-48(33-31-43)57(49-34-38-51(39-35-49)58(46-22-6-2-7-23-46)55-28-14-20-44-18-10-12-26-53(44)55)50-36-40-52(41-37-50)59(47-24-8-3-9-25-47)56-29-15-21-45-19-11-13-27-54(45)56/h1-41H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKGGBIOVDMNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H41N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659869 | |
| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis[N-(1-naphthyl)-N-phenylamino]-4''-phenyltriphenylamine | |
CAS RN |
1073183-32-0 | |
| Record name | N~1~-([1,1'-Biphenyl]-4-yl)-N~4~-(naphthalen-1-yl)-N~1~-{4-[(naphthalen-1-yl)(phenyl)amino]phenyl}-N~4~-phenylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1521998.png)


![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B1522002.png)

![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)
![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)






